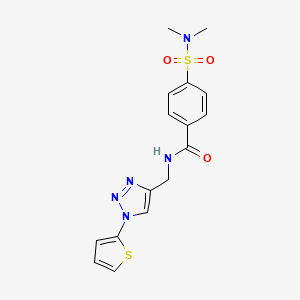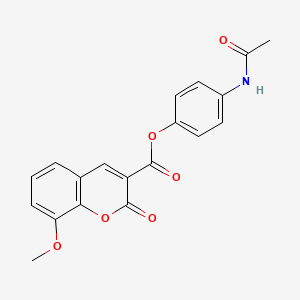
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate, also known as AMC, is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation
A comprehensive study on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the significant interest in understanding how similar compounds are broken down in environmental settings. The study discusses various by-products, biotoxicity, and degradation pathways, emphasizing the environmental impact and the need for effective degradation methods to prevent ecosystem threats (Qutob et al., 2022).
Metabolism and Genetic Differences
Research on the metabolism of paracetamol (acetaminophen) underscores the genetic differences in how this compound is processed by the body, including various metabolic pathways and the potential for toxicity. Such studies provide valuable insights into the pharmacokinetics and safety profiles of related compounds (Zhao & Pickering, 2011).
Properties and Uses
An exploration of the properties and uses of paracetamol emphasizes its significance as an analgesic, detailing its synthesis, reactions, dosage, and adverse effects. This information is critical for understanding the chemical behavior and therapeutic potential of similar acetamidophenyl derivatives (Ogemdi, 2019).
Environmental Monitoring and Organic Pollutants
A review focused on the environmental monitoring of organic pollutants identified by EU guidelines, including acetaminophen, outlines the widespread presence of such compounds in water bodies and their potential environmental risks. This work underscores the need for ongoing surveillance and risk assessment of similar chemical entities (Sousa et al., 2018).
Removal Strategies and Toxicity
The study on acetaminophen micropollutants delves into historical occurrences, toxicity, and removal strategies, offering a comprehensive view of the challenges posed by such compounds in natural water environments and the efforts to mitigate their impact (Vo et al., 2019).
Mecanismo De Acción
Target of Action
It is known that coumarin-based compounds, which this compound is a derivative of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that coumarin-based compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
It is known that coumarin-based compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of coumarin-based compounds are generally influenced by their chemical structure .
Result of Action
It is known that coumarin-based compounds have significant inhibitory effects on the growth of certain cells .
Action Environment
It is known that the environment can influence the action of coumarin-based compounds .
Propiedades
IUPAC Name |
(4-acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)20-13-6-8-14(9-7-13)25-18(22)15-10-12-4-3-5-16(24-2)17(12)26-19(15)23/h3-10H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZMSHWTMAHDQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2414746.png)
![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)

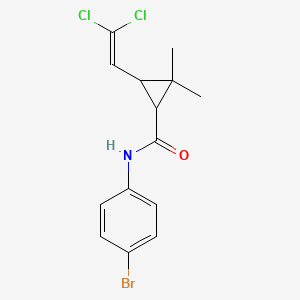
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)
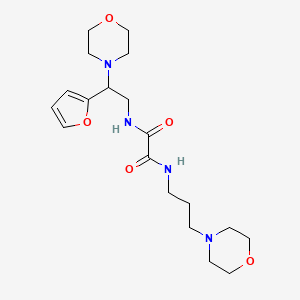
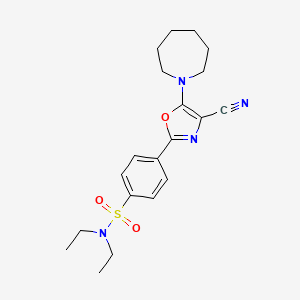
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)
